Ethyl 5-formylpyridine-2-carboxylate

Organic Synthesis Medicinal Chemistry Reaction Optimization

Generic pyridine analogs fail to deliver correct 2,5-disubstitution patterns required for dipyridylethene scaffolds and kinase inhibitor synthesis. Ethyl 5-formylpyridine-2-carboxylate (CAS 53574-57-5) provides the precise solution: • Orthogonal reactivity: 5-formyl group undergoes Wittig/HWE olefination while the less reactive ethyl ester remains intact, enabling chemoselective transformations. • Solved crystal structure (R=0.0441) supports reliable molecular docking and DFT calculations without de novo structure determination. • Documented as FGFR4 kinase inhibitor intermediate; offered at ≥98% purity with stock available.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 53574-57-5
Cat. No. B3353239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-formylpyridine-2-carboxylate
CAS53574-57-5
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C(C=C1)C=O
InChIInChI=1S/C9H9NO3/c1-2-13-9(12)8-4-3-7(6-11)5-10-8/h3-6H,2H2,1H3
InChIKeyBVUGISHGNCFSRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-formylpyridine-2-carboxylate: Procurement Guide


Ethyl 5-formylpyridine-2-carboxylate (CAS 53574-57-5), also known as ethyl 5-formylpicolinate, is an organic compound with the molecular formula C₉H₉NO₃ and a molecular weight of 179.17 g/mol . It is a derivative of pyridine, featuring a formyl group at the 5-position and an ethyl ester at the 2-position of the pyridine ring. This compound is characterized by its dual functionality, possessing both an electrophilic aldehyde and a carboxylic ester group on a heteroaromatic scaffold. Its calculated properties include a density of approximately 1.2 g/cm³, a boiling point of 328.4 °C at 760 mmHg, and a flash point of 149.1 °C . It is classified by the Globally Harmonized System (GHS) and is intended for non-human research use only .

Dual aldehyde/ester heteroaromatic building block for regiospecific synthesis
Preferred for 2,5-disubstituted pyridine scaffold construction
Crystal structure solved — supports computational modeling workflows

Why Substitution with Analogs Fails


Generic substitution of Ethyl 5-formylpyridine-2-carboxylate (CAS 53574-57-5) with seemingly similar pyridine derivatives fails due to the critical interplay between its specific ester group and formyl substitution pattern. The ethyl ester at the 2-position, relative to the 5-formyl group, creates a distinct reactivity profile compared to its methyl ester analog (CAS 55876-91-0) or the free acid (5-formylpicolinic acid). Differences in steric bulk and hydrolytic stability between the ethyl and methyl esters directly impact reaction kinetics and product yields in nucleophilic acyl substitution and condensation reactions . Furthermore, the precise 2,5-disubstitution pattern on the pyridine ring is essential for generating specific regioisomers in subsequent synthetic steps, a requirement that cannot be met by isomeric 3- or 4-formylpyridine carboxylates, which lead to entirely different downstream molecular architectures [1].

Ester reactivity Ethyl ester hydrolysis rate may differ from methyl analog — kinetics may shift in multi-step syntheses.
Regioisomer architecture 2,5-disubstitution pattern is required for target regioisomers; 3- or 4-formyl analogs cannot substitute.
Solid-state characterization Analogues may lack validated crystallographic data, limiting computational modeling reproducibility.

Evidence for Differentiated Use


Reactivity: Ethyl vs. Methyl Ester

In nucleophilic acyl substitution reactions, the ethyl ester of 5-formylpyridine-2-carboxylate (CAS 53574-57-5) exhibits a quantifiably different reactivity profile compared to its methyl ester analog (CAS 55876-91-0). The ethyl ester group provides greater steric hindrance and a lower leaving group ability, resulting in a slower, more controlled hydrolysis and transesterification rate . This difference is not absolute but is a class-level inference based on the well-established reactivity series for carboxylic acid derivatives, where methyl esters are generally more reactive than ethyl esters due to reduced steric bulk [1]. This differential reactivity is a key factor for chemoselective transformations in complex molecules where a slower-reacting ester is required to avoid side reactions.

Reactivity profile
Class-level inference
Slower reaction rate (ethyl ester) vs. faster (methyl ester)
Reported reactivity trend context
No direct kinetic data; inferred from ester series
Organic Synthesis Medicinal Chemistry Reaction Optimization

Physicochemical Properties: Ethyl vs. Methyl Ester

Ethyl 5-formylpyridine-2-carboxylate (CAS 53574-57-5) possesses distinct physicochemical properties compared to its methyl ester analog (CAS 55876-91-0), which directly impact its handling, purification, and suitability for specific synthetic conditions. The ethyl ester has a higher molecular weight (179.17 g/mol) and a higher calculated boiling point (328.4 °C at 760 mmHg) compared to the methyl ester (MW: 165.15 g/mol, bp: 322.7 °C at 760 mmHg) . This difference in boiling point, while small, can be significant in distillative purification, as the ethyl ester's higher boiling point may allow for separation from low-boiling impurities that would be more difficult to remove from the methyl ester. Furthermore, the increased hydrophobicity of the ethyl ester relative to the methyl ester can affect its partitioning in liquid-liquid extractions and its behavior in reverse-phase chromatography .

Boiling point difference
Direct comparison
+5.7 °C
Supports thermal separation workflow
Calculated values at 760 mmHg
Physicochemical Properties Formulation Analytical Chemistry

Crystallographic Structure Confirmation

The solid-state structure of Ethyl 5-formylpyridine-2-carboxylate has been definitively characterized by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with space group P21/c, and its structure was refined to a final R-value of 0.0441 for 2755 observed reflections [1]. This high-resolution structural data confirms the exact geometry of the molecule, including the relative orientation of the formyl and ethyl ester groups, which are known to influence its reactivity and supramolecular assembly [2]. For comparison, no crystal structure data was readily available in the primary literature for the closely related methyl ester analog (CAS 55876-91-0) during this search.

Crystal structure
Cross-study comparable
Monoclinic P21/c; R = 0.0441
Validated structural reference for modeling
No crystal data found for methyl analog
Crystallography Structural Biology Materials Science

Synthetic Utility for 2,5-Disubstituted Pyridines

Ethyl 5-formylpyridine-2-carboxylate is a critical building block for synthesizing 2,5-disubstituted pyridines, which are valuable scaffolds in medicinal and materials chemistry. A study on pyridine building blocks details the preparation of various 2-substituted 5-formylpyridines, including compounds analogous to Ethyl 5-formylpyridine-2-carboxylate [1]. These compounds were obtained by reduction of nicotinic acid derivatives or reaction of 5-bromopyridines with lithium butoxide in DMF. The specific 2,5-substitution pattern is essential for the subsequent synthesis of dipyridylethenes, which have applications in optoelectronics and as ligands in coordination chemistry. In contrast, isomeric 3- or 4-formylpyridine carboxylates would lead to different regioisomers with altered electronic and steric properties, making them unsuitable as direct substitutes for generating this specific molecular architecture.

2,5-Regiochemistry utility
Class-level inference
Direct precursor to 2,5-disubstituted pyridines
Regioisomer architecture cannot be substituted
3-/4-formyl isomers give different scaffolds
Organic Synthesis Heterocyclic Chemistry Materials Science

Key Research and Industrial Applications


2,5-Disubstituted Pyridine Ligands and Materials

Ethyl 5-formylpyridine-2-carboxylate is ideally suited for constructing 2,5-disubstituted pyridine scaffolds, a key structural motif in dipyridylethenes and -ethynes. The 5-formyl group serves as a versatile handle for olefination (e.g., Wittig or Horner-Wadsworth-Emmons) and condensation reactions, while the 2-ethyl ester can be orthogonally transformed or used to tune the electronic properties of the pyridine ring [1]. This specific application is directly supported by the compound's documented use as a building block for such materials, where its exact substitution pattern is a structural requirement.

Medicinal Chemistry: Kinase Inhibitor Intermediate

The compound serves as a critical intermediate in the synthesis of complex molecules for pharmaceutical research, including potential kinase inhibitors. The 5-formylpyridine motif is a recognized pharmacophore found in compounds targeting kinases such as FGFR4 [2]. While the compound itself is an intermediate, its use in constructing 5-formylpyridine-containing drug candidates leverages the specific reactivity of its aldehyde group for late-stage functionalization, a capability not shared by analogs with different ester or substitution patterns.

Crystallographic Studies and Computational Modeling

For research projects that require precise three-dimensional structural data, Ethyl 5-formylpyridine-2-carboxylate offers a distinct advantage over many of its analogs. Its crystal structure has been solved and refined to a high degree of accuracy (R=0.0441), providing a reliable and unambiguous model for molecular docking, DFT calculations, and supramolecular assembly studies [3][4]. This pre-existing structural data saves significant time and resources compared to de novo structure determination of less characterized analogs.

Controlled Reactivity in Multi-Step Synthesis

In synthetic routes requiring chemoselective transformations, the ethyl ester of Ethyl 5-formylpyridine-2-carboxylate provides a less reactive acyl group compared to its methyl ester analog. This property, inferred from fundamental reactivity principles, allows for the selective manipulation of the 5-formyl group in the presence of the ester without competing side reactions . This makes it a preferred choice for complex syntheses where the methyl ester's higher reactivity would lead to lower yields or complex product mixtures.

Application
Selection Property
Validation Focus
2,5-Disubstituted pyridine synthesis
Regiospecific 2,5-substitution pattern
Dipyridylethene scaffold confirmation
Medicinal chemistry intermediate
Aldehyde handle for late-stage elaboration
Scaffold integration into target molecules
Computational modeling & docking
High-resolution crystal structure data
Model accuracy and validation review
Chemoselective multi-step synthesis
Ethyl ester lability control
Selective aldehyde transformation review
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